

In Vitro Efficacy of JE-2147 Versus Lopinavir/Ritonavir: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JE-2147**

Cat. No.: **B1672827**

[Get Quote](#)

This guide provides a detailed comparison of the in vitro antiviral efficacy of two HIV protease inhibitors: **JE-2147** and the combination drug lopinavir/ritonavir (LPV/r). The data presented is compiled from various independent studies, and it is important to note that no direct head-to-head comparative studies were identified in the available literature. Therefore, this analysis focuses on juxtaposing the reported activities of each compound under their respective experimental conditions.

Quantitative Comparison of Antiviral Activity

The following table summarizes the key in vitro efficacy and cytotoxicity data for **JE-2147** and lopinavir against various strains of the Human Immunodeficiency Virus (HIV). These values are crucial for assessing the potency and therapeutic window of antiviral compounds.

Compound	Virus Strain(s)	Cell Line	Parameter	Value
JE-2147	HIV-1LAI (SI), HIV-1Ba-L (NSI), HIV-2EHO (SI)	PBMC, MT-2	IC50	24 - 47 nM[1]
HIV-1IIIB	CEM-SS	IC50		31 - 160 nM[1]
Multi-PI-resistant clinical HIV-1 strains	MT-2	IC50		13 - 41 nM[2]
HIV-1 Protease	-	Ki		0.33 nM[1]
Lopinavir	HIV-1 (5 Subtype B laboratory strains)	Lymphoblastic cell lines	EC50 (no human serum)	10 - 27 nM[3]
HIV-1 (5 Subtype B laboratory strains)	Lymphoblastic cell lines	EC50 (50% human serum)		65 - 289 nM[3]
HIV-1 (clinical isolates)	Peripheral blood lymphocytes	EC50		4 - 11 nM[3]
Wild-type HIV	MT-4	IC50 (10% FCS)		Not specified directly, but used in combination studies[4]
SARS-CoV-2	Caco-2	CC50		2128.78 μ M
-	MT-2	CC50		> 100 μ M

Note: A direct comparison of the absolute values should be approached with caution due to the variability in experimental methodologies across different studies. The absence of a reported CC50 value for **JE-2147** in the reviewed literature prevents the calculation of its selectivity index (SI), a key indicator of a drug's therapeutic window.

Experimental Protocols

The in vitro antiviral activity and cytotoxicity of **JE-2147** and lopinavir are typically evaluated using cell-based assays. While specific parameters may vary between studies, the general methodologies are outlined below.

Antiviral Activity Assays

1. Cytopathic Effect (CPE) Inhibition Assay: This assay is a common method for determining the concentration of an antiviral drug that inhibits the virus-induced death of host cells by 50% (EC50).

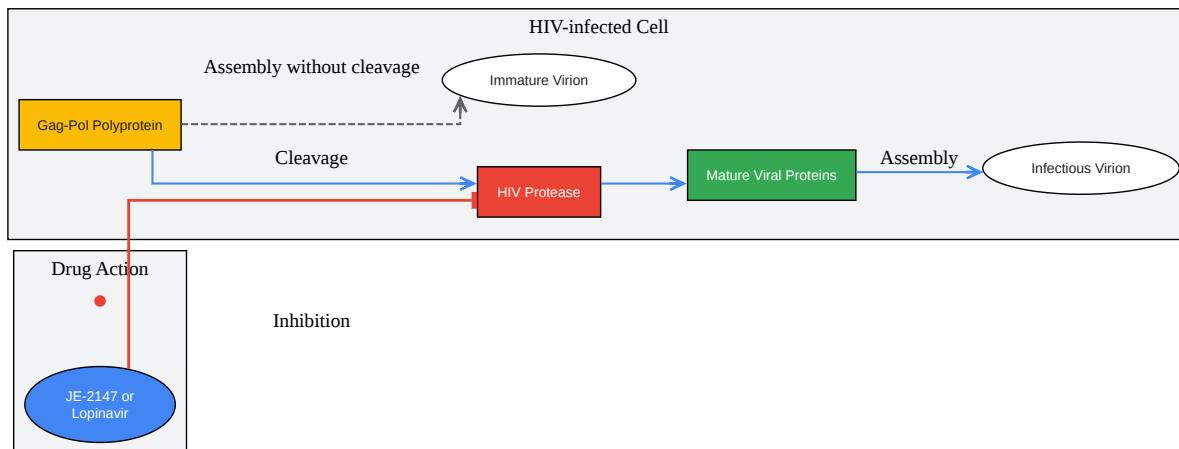
- Cell Seeding: Susceptible host cells (e.g., CEM-SS, MT-4) are seeded in 96-well plates.
- Drug Dilution: The test compounds (**JE-2147** or lopinavir) are prepared in a series of dilutions.
- Infection: Cells are infected with a specific strain of HIV in the presence of the various drug concentrations. Control wells with uninfected cells and infected cells without any drug are also included.
- Incubation: The plates are incubated for a period of 3 to 7 days to allow for viral replication and the development of cytopathic effects.
- Quantification of Cell Viability: Cell viability is assessed using colorimetric methods such as the MTT assay. In this assay, the tetrazolium dye MTT is reduced to a colored formazan product by metabolically active (viable) cells. The intensity of the color is proportional to the number of viable cells and is measured using a spectrophotometer.
- Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

2. p24 Antigen Capture ELISA: This assay measures the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is an indicator of viral replication. A reduction in p24 levels in the presence of the drug indicates antiviral activity.

- Experimental Setup: Similar to the CPE assay, cells are infected with HIV in the presence of serial dilutions of the antiviral drug.

- Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
- ELISA Procedure: The amount of p24 antigen in the supernatant is quantified using a commercial or in-house Enzyme-Linked Immunosorbent Assay (ELISA) kit. This involves capturing the p24 antigen with specific antibodies and detecting it with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal.
- Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits viral replication (p24 production) by 50%, is determined from the dose-response curve.

Cytotoxicity Assay

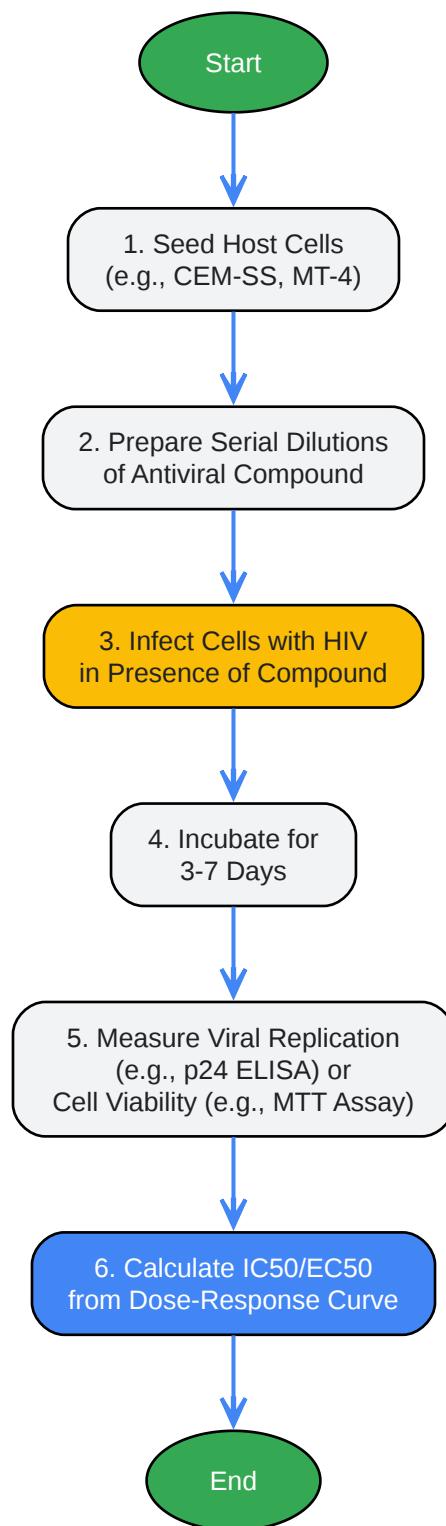

The 50% cytotoxic concentration (CC₅₀) is the concentration of a compound that causes a 50% reduction in the viability of uninfected cells.

- Cell Culture: Uninfected host cells are seeded in 96-well plates.
- Drug Exposure: The cells are exposed to the same serial dilutions of the test compound as used in the antiviral assays.
- Incubation: The plates are incubated for the same duration as the antiviral assays.
- Cell Viability Assessment: Cell viability is measured using methods like the MTT assay.
- Data Analysis: The CC₅₀ is calculated from the dose-response curve of cell viability versus drug concentration.

Visualizations

Mechanism of Action: HIV Protease Inhibition

Both **JE-2147** and lopinavir are classified as HIV protease inhibitors. They function by blocking the active site of the viral protease enzyme, which is essential for the maturation of newly produced virus particles. This mechanism is depicted in the following signaling pathway diagram.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of HIV protease inhibitors.

Experimental Workflow: In Vitro Antiviral Assay

The general workflow for determining the in vitro efficacy of antiviral compounds like **JE-2147** and lopinavir is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow of an in vitro antiviral assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JE-2147: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JE-2147: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 4. In Vitro Antiviral Interaction of Lopinavir with Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Efficacy of JE-2147 Versus Lopinavir/Ritonavir: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672827#je-2147-versus-lopinavir-ritonavir-in-vitro-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com